molecular formula C19H27ClN4O3 B2489678 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189933-79-6

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2489678
CAS No.: 1189933-79-6
M. Wt: 394.9
InChI Key: HTYCZQJCWCGNBD-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is an organic compound notable for its applications in scientific research, particularly within the fields of chemistry, biology, and medicine. This compound belongs to the class of ether derivatives and is often studied for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic synthesis. The initial step might involve the reaction of 4-ethoxyphenol with ethyl bromoacetate to form an ester, followed by hydrolysis to obtain the corresponding acid. Subsequent amidation reactions with 1-ethyl-1H-imidazole and piperazine derivatives under controlled temperatures and catalytic conditions yield the desired compound. Solvents like dichloromethane, along with dehydrating agents such as dicyclohexylcarbodiimide, are often used to optimize the reaction conditions.

Industrial Production Methods

In an industrial setting, the production methods would be scaled up to maximize yield and efficiency. This involves using larger reactors, optimized temperature control, and continuous flow techniques to ensure consistent product quality. Industrial methods might also incorporate advanced purification techniques such as crystallization or chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions typically alter the electronic configuration, potentially creating new active sites on the molecule.

  • Reduction: Reduction can influence the compound's reactivity, making it less prone to certain types of reactions.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, altering functional groups to derive analogs.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Halogenating agents (e.g., Br2) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, but might include oxidized or reduced derivatives and various substituted analogs.

Scientific Research Applications

Chemistry

  • Used as a model compound to study reaction mechanisms and kinetic processes.

  • Acts as a starting material for the synthesis of more complex organic molecules.

Biology

  • Investigated for its potential binding affinity to biological macromolecules like proteins and nucleic acids.

  • Used in studies related to enzyme inhibition and molecular docking.

Medicine

  • Explored for its therapeutic potential in treating various diseases due to its biological activity.

  • Used in pharmacological studies to understand drug-receptor interactions.

Industry

  • Employed in the development of novel materials with specific properties for industrial applications.

  • Utilized in the formulation of specialized chemical products.

Mechanism of Action

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects by interacting with specific molecular targets. Its imidazole ring and piperazine moiety allow it to form hydrogen bonds and electrostatic interactions with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Other Compounds

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride stands out for its unique structure, which combines an ethoxyphenoxy group with an imidazole-piperazine system, making it distinct in its chemical and biological activity compared to simpler ether or imidazole derivatives.

List of Similar Compounds

  • 2-(4-methoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

  • 2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

  • 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-4-yl)piperazin-1-yl)ethanone hydrochloride

These analogs help in elucidating the relationship between structure and biological activity, thereby guiding the design of new compounds with enhanced properties.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYCZQJCWCGNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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